![molecular formula C19H21N9O4 B3010910 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide CAS No. 1396861-85-0](/img/structure/B3010910.png)
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide” is a chemical compound with a complex structure . It is also known as Acebrophylline .
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions . The details of the synthesis process are not available in the retrieved information.Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups . The exact structure is not available in the retrieved information.Physical And Chemical Properties Analysis
The compound has a melting point of 213-215°C . It is sparingly soluble in DMSO and slightly soluble in methanol . It is a solid substance with a white to off-white color .科学的研究の応用
Radiosynthesis and Imaging Agents
One notable application of chemical compounds closely related to 2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide is in the field of radiosynthesis, particularly for imaging the translocator protein (18 kDa) with positron emission tomography (PET). For instance, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which share a similar chemical backbone, has been identified as selective ligands for the translocator protein. One compound, DPA-714, designed with a fluorine atom, allows for labeling with fluorine-18, facilitating in vivo imaging using PET. This compound and its tosyloxy derivative have been synthesized and utilized for [18F]DPA-714 production through a simple one-step process. This process, fully automated on a robotic system, involves a nucleophilic aliphatic substitution, highlighting the compound's significance in developing radiolabeled imaging agents for diagnostic purposes (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).
Antimicrobial Applications
Another research avenue explores the antimicrobial potential of compounds structurally related to this compound. Studies have synthesized and assessed the antimicrobial activity of new heterocycles incorporating various moieties, including antipyrine. These synthesized compounds, characterized by spectroscopic and elemental analysis, have been evaluated against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria, showing promising antimicrobial properties. Such research underscores the potential of these compounds in developing new antimicrobial agents, contributing valuable insights into combatting microbial resistance (Bondock, Rabie, Etman, & Fadda, 2008).
作用機序
特性
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O4/c1-24-15(12-6-4-5-7-20-12)23-28(19(24)32)9-8-21-13(29)10-27-11-22-16-14(27)17(30)26(3)18(31)25(16)2/h4-7,11H,8-10H2,1-3H3,(H,21,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTSMPJPXLLLEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NCCN3C(=O)N(C(=N3)C4=CC=CC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
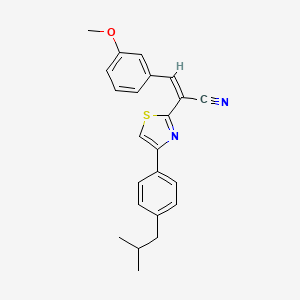
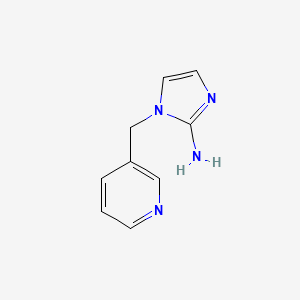
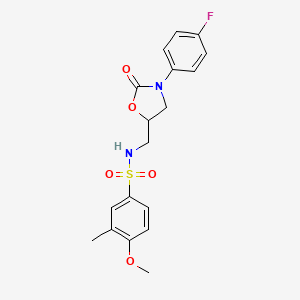
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)
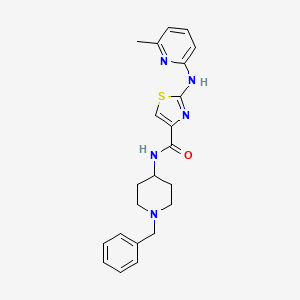
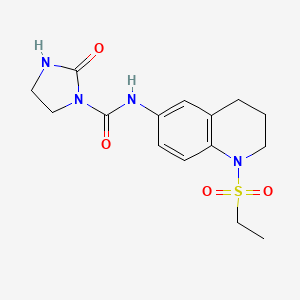
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B3010839.png)
![N-[1-(3,4-Difluorophenyl)-2-methylprop-2-enyl]prop-2-enamide](/img/structure/B3010840.png)
![1-{[(1,1-Dimethylethyl)oxy]carbonyl}-5-methyl-3-pyrrolidinecarboxylic acid](/img/structure/B3010842.png)



![2-nitro-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B3010847.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B3010848.png)
